molecular formula C28H35N7 B3332304 Rizatriptan dimer CAS No. 887001-08-3

Rizatriptan dimer

Cat. No.: B3332304
CAS No.: 887001-08-3
M. Wt: 469.6 g/mol
InChI Key: WMKBUQPKAAJBHZ-UHFFFAOYSA-N
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Description

Rizatriptan dimer is a compound related to rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist used primarily for the treatment of acute migraine attacks. This compound is an impurity that can form during the synthesis of rizatriptan. It is important to study and control the presence of such impurities to ensure the safety and efficacy of pharmaceutical products.

Mechanism of Action

Target of Action

Rizatriptan is a second-generation triptan and a selective agonist for serotonin (5-HT) 1B and 5-HT1D receptors . These receptors are primarily located on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors is believed to be the primary target of action for Rizatriptan .

Mode of Action

Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT1D receptors, by binding to them with high affinity . This binding causes vasoconstriction of intracranial extracerebral blood vessels, primarily via 5-HT 1B receptors . Additionally, Rizatriptan inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The biochemical pathways affected by Rizatriptan primarily involve the serotonin (5-HT) system. By acting as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission . This action is believed to correlate with the relief of migraine .

Pharmacokinetics

Rizatriptan exhibits a complete absorption with a bioavailability estimate of 47% . It undergoes significant first-pass metabolism via monoamine oxidase-A, forming metabolites . The plasma clearance and renal clearance were reported to be 1325 ml/min and 349 ml/min, respectively, after intravenous administration . Approximately 26% and 14% of intravenous and oral Rizatriptan doses, respectively, were excreted in urine as intact parent drug .

Result of Action

The primary result of Rizatriptan’s action is the relief of migraine-associated symptoms . It achieves this by causing vasoconstriction of intracranial extracerebral blood vessels and inhibiting nociceptive neurotransmission in trigeminal pain pathways . This leads to a reduction in the sterile inflammation associated with antidromic neuronal transmission, correlating with relief of migraine .

Action Environment

The action of Rizatriptan can be influenced by various environmental factors. For instance, the presence of certain cardiovascular conditions can contraindicate its use . Furthermore, the efficacy and stability of Rizatriptan can be affected by factors such as patient’s renal function, hepatic function, age, gender, and race . It’s also worth noting that Rizatriptan’s half-life can limit its use in certain environments, requiring repeated doses that could cause patient noncompliance or harm to the nasopharynx and cilia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rizatriptan involves several steps, starting from 1-(4-hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride. This intermediate is reacted with 4-N,N-dimethylaminobutanal dimethylacetal in the presence of hydrochloric acid to form rizatriptan . The formation of rizatriptan dimer can occur as a side reaction during this process.

Industrial Production Methods: Industrial production of rizatriptan aims to minimize the formation of impurities, including this compound. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rizatriptan dimer can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, depending on the reagents and conditions used.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Rizatriptan dimer is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the safety and efficacy of rizatriptan products. It is also used as a reference standard in analytical methods to detect and quantify impurities in pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to rizatriptan dimer include other triptan-class drugs such as sumatriptan, zolmitriptan, and eletriptan. These compounds share a common mechanism of action as serotonin receptor agonists used for the treatment of migraines .

Uniqueness: this compound is unique in that it is an impurity formed during the synthesis of rizatriptan. Its presence and control are critical for ensuring the safety and efficacy of rizatriptan products. Unlike the active triptan drugs, this compound does not have therapeutic applications and is primarily of interest in the context of pharmaceutical quality control .

Properties

IUPAC Name

2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKBUQPKAAJBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887001-08-3
Record name Rizatriptan dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887001083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIZATRIPTAN DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O343F51WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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